A Technical Guide to the Structure, Properties, and Synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine
A Technical Guide to the Structure, Properties, and Synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine
Executive Summary
This guide provides a comprehensive technical overview of 2-chloro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key synthetic intermediate, its structure offers a versatile scaffold for creating a diverse range of biologically active molecules. We will dissect its core structure, including nomenclature and tautomerism, detail its physicochemical and spectroscopic properties, and present established synthetic methodologies. Furthermore, this document explores the compound's chemical reactivity, particularly at the C2 position, which is pivotal for its application in constructing complex molecules, including PARP inhibitors and antiviral agents.[1] This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, actionable understanding of this important building block.
The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold
The imidazo[4,5-c]pyridine ring system is a "privileged" scaffold in medicinal chemistry. This designation stems from its structural resemblance to endogenous purines (adenine, guanine), allowing molecules derived from this core to interact with a wide array of biological targets with high affinity.
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Structural Analogy to Purines: The fusion of an imidazole ring with a pyridine ring creates a bioisostere of purine. This mimicry enables imidazopyridine derivatives to function as antagonists or inhibitors for enzymes and receptors that normally bind purine-based ligands, such as kinases, polymerases, and G-protein coupled receptors (GPCRs).[1]
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Isomerism and Significance: Imidazopyridines exist in several isomeric forms, including imidazo[4,5-b]pyridines, imidazo[1,2-a]pyridines, and the subject of this guide, imidazo[4,5-c]pyridines.[1] Each isomer presents a unique spatial arrangement of nitrogen atoms, influencing its hydrogen bonding capabilities, solubility, and ultimately, its pharmacological profile. The imidazo[4,5-c]pyridine isomer is particularly noted for its role in developing treatments for cancer and viral diseases.[1]
Structural Elucidation of 2-chloro-3H-imidazo[4,5-c]pyridine
A precise understanding of the molecule's structure is fundamental to its application. This includes its systematic naming, atomic numbering, and potential tautomeric forms.
The name 2-chloro-3H-imidazo[4,5-c]pyridine precisely defines the molecule's architecture.
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imidazo[4,5-c]pyridine : This describes a pyridine ring fused to an imidazole ring. The [4,5-c] notation specifies that the imidazole ring is fused at the 4- and 5-positions of the pyridine ring, sharing the bond with the 'c' face of the pyridine.
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2-chloro : A chlorine atom is substituted at the 2-position of the imidazo[4,5-c]pyridine core.
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3H : This indicates that in this specific tautomer, the hydrogen atom is located on the nitrogen at the 3-position of the imidazole ring.
The standard numbering of the fused ring system is critical for unambiguous communication of substituent positions.
Caption: IUPAC numbering of the 2-chloro-3H-imidazo[4,5-c]pyridine structure.
Like many nitrogen-containing heterocycles, 2-chloro-imidazo[4,5-c]pyridine can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. The two primary tautomers are the 1H- and 3H- forms. The 3H-tautomer is specified in the compound name, but the 1H-tautomer is also possible and may exist in equilibrium depending on the solvent and physical state. This is a critical consideration in reaction planning, as the reactivity and spectroscopic properties of each tautomer can differ.
Quantitative data for 2-chloro-3H-imidazo[4,5-c]pyridine provides essential information for its handling, storage, and use in reactions.
| Property | Value | Source |
| CAS Number | 760912-66-1 | Parchem[2] |
| Molecular Formula | C₆H₄ClN₃ | Hunan Huateng Pharmaceutical Co., Ltd.[3] |
| Molecular Weight | 153.57 g/mol | Hunan Huateng Pharmaceutical Co., Ltd.[3] |
| Appearance | Typically a solid | Sigma-Aldrich[4] |
| Purity | Commercially available up to ~98% | Hunan Huateng Pharmaceutical Co., Ltd.[3] |
| Storage | Recommended at refrigerator temperatures | Sigma-Aldrich[4] |
Spectroscopic Characterization Profile (Predicted)
While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.
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¹H NMR Spectroscopy: The spectrum is expected to show signals for three protons on the pyridine ring. Their chemical shifts and coupling patterns would be characteristic of their positions relative to the ring nitrogen and the fused imidazole ring. An additional broad signal corresponding to the N-H proton of the imidazole ring would likely be observed, with its chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The C2 carbon, being attached to both a chlorine atom and two nitrogen atoms, is expected to be significantly downfield.
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Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+) peak at m/z 153. A prominent M+2 peak at m/z 155, with an intensity approximately one-third of the M+ peak, would also be present. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.
Synthesis and Manufacturing
The synthesis of the imidazo[4,5-c]pyridine scaffold generally relies on the cyclization of a substituted 3,4-diaminopyridine precursor.
The most common approach involves the condensation and dehydration reaction of pyridine-3,4-diamine with a one-carbon synthon, such as a carboxylic acid or its equivalent.[1] To introduce the 2-chloro group, a multi-step process is typically employed.
Caption: General synthetic workflow for 2-chloro-3H-imidazo[4,5-c]pyridine.
This protocol is a representative example based on established methods for analogous heterocycles.[5]
Objective: To synthesize 2-chloro-3H-imidazo[4,5-c]pyridine via a two-step process involving cyclization followed by chlorination.
Step 1: Synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one
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Rationale: This step creates the fused heterocyclic core. Urea serves as a safe and effective carbonyl source for the cyclization with the diamine.
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Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine pyridine-3,4-diamine (1.0 eq) and urea (1.2 eq). b. Heat the mixture to 180-190 °C for 4-5 hours. The reaction mixture will melt and then solidify. c. Cool the reaction to room temperature. The solid mass is triturated with hot water, filtered, and washed with ethanol to yield the crude 1H-imidazo[4,5-c]pyridin-2(3H)-one.
Step 2: Synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine
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Rationale: This step converts the hydroxyl group of the pyridinone tautomer into the desired chloro group. Phosphorus oxychloride (POCl₃) is a standard and powerful reagent for this type of dehydration/chlorination reaction.
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Procedure: a. To a flask containing the crude 1H-imidazo[4,5-c]pyridin-2(3H)-one from Step 1, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF). b. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). c. Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. d. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. e. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. f. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Chemical Reactivity and Derivatization
The utility of 2-chloro-3H-imidazo[4,5-c]pyridine as a synthetic intermediate is primarily due to the reactivity of the chlorine atom at the C2 position.
The C2 carbon is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atom. This makes it highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is the cornerstone of its use in building more complex molecules.
Caption: Reactivity of the C2 position towards nucleophilic substitution.
This reactivity allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, providing rapid access to large libraries of derivatives for structure-activity relationship (SAR) studies.[1]
The nitrogen atoms in the imidazole ring can be functionalized through alkylation or arylation reactions. This provides another handle for modifying the molecule's properties, such as its solubility, metabolic stability, and target-binding orientation. The choice of the N1 or N3 position for substitution can often be controlled by the reaction conditions and the steric and electronic nature of the starting material.
Applications in Medicinal Chemistry and Drug Development
Derivatives of 2-chloro-3H-imidazo[4,5-c]pyridine are found in numerous compounds investigated for various therapeutic applications.
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PARP Inhibitors: The scaffold has been used to develop potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair.[1] PARP inhibitors are an important class of cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 2-chloro intermediate allows for the facile introduction of pharmacophoric groups required for binding to the PARP active site.[1]
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Antiviral Agents: Researchers have developed imidazo[4,5-c]pyridine derivatives as inhibitors of viral replication.[1] For example, compounds based on this scaffold have shown activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1]
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Emerging Applications: The versatility of the imidazo[4,5-c]pyridine core continues to be explored for other therapeutic areas, including inflammation, neurodegenerative diseases, and metabolic disorders, due to its ability to mimic the purine structure.[1][6]
Conclusion
2-chloro-3H-imidazo[4,5-c]pyridine is more than a simple chemical; it is a strategically vital building block for modern drug discovery. Its structure, characterized by a purine-mimicking core and a highly reactive C2-chloro group, provides a reliable and versatile starting point for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to leverage this powerful scaffold in the development of next-generation therapeutics.
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